Peptide YY

Descripción general

Descripción

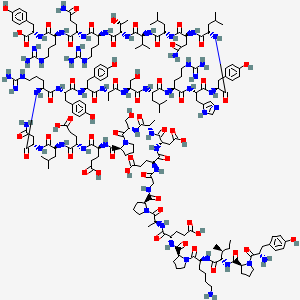

Peptide YY, also known as peptide tyrosine tyrosine, is a short peptide consisting of 36 amino acids. It is released from cells in the ileum and colon in response to feeding. In the blood, gut, and other peripheral elements, this compound acts to reduce appetite. When injected directly into the central nervous system, it also reduces appetite . This compound is related to the pancreatic peptide family and has structural homology to neuropeptide Y and pancreatic polypeptide .

Métodos De Preparación

Peptide YY can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the synthesis of peptides. This involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds . Industrial production methods for this compound may involve recombinant DNA technology, where the peptide is produced in genetically modified organisms .

Análisis De Reacciones Químicas

Peptide YY undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the methionine residues in the peptide, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues in this compound can be substituted with other amino acids to create analogs with different properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT, and coupling reagents like N,N’-diisopropylcarbodiimide (DIC). Major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs .

Aplicaciones Científicas De Investigación

Peptide YY has a wide range of scientific research applications:

Chemistry: It is used in studies related to peptide synthesis and modification.

Biology: this compound is studied for its role in regulating appetite and body weight.

Medicine: this compound is being investigated as a potential therapeutic agent for conditions like obesity and diabetes.

Industry: This compound is used in the development of appetite-regulating drugs and other therapeutic agents.

Mecanismo De Acción

Peptide YY exerts its effects by binding to neuropeptide Y receptors, particularly the Y2 receptor. This binding inhibits gastric motility and increases water and electrolyte absorption in the colon. This compound also suppresses pancreatic secretion and reduces appetite by acting on receptors in the brain . The molecular targets involved include the Y2 receptor and other neuropeptide Y receptors .

Comparación Con Compuestos Similares

Peptide YY is similar to other peptides in the neuropeptide Y family, including neuropeptide Y and pancreatic polypeptide. this compound is unique in its ability to reduce appetite and regulate beta cell mass in the pancreas . Similar compounds include:

Neuropeptide Y: Involved in regulating appetite and energy balance.

Pancreatic Polypeptide: Regulates pancreatic secretion and gastrointestinal motility.

This compound stands out due to its specific role in reducing appetite and its potential therapeutic applications in obesity and diabetes .

Actividad Biológica

Peptide YY (PYY) is a 36-amino acid peptide hormone produced primarily in the L-cells of the gastrointestinal tract, particularly in the ileum and colon. It plays a crucial role in regulating appetite, gastrointestinal motility, and energy homeostasis. This article explores the biological activity of PYY, focusing on its mechanisms of action, receptor interactions, and implications for obesity and metabolic disorders.

PYY is released postprandially in response to food intake, acting primarily on the central nervous system and peripheral tissues. The primary mechanisms through which PYY exerts its effects include:

- Anorectic Effects : PYY reduces food intake by promoting satiety. It binds to neuropeptide Y (NPY) receptors in the hypothalamus, notably Y2 receptors, which inhibit appetite-stimulating pathways .

- Gastrointestinal Regulation : PYY slows gastric emptying and decreases pancreatic secretion, contributing to its role in digestive processes .

- Energy Expenditure : PYY has been shown to increase energy expenditure, which may help in weight management .

Receptor Interactions

PYY interacts with several receptors within the NPY family, with varying affinities:

| Receptor Type | Affinity for PYY | Function |

|---|---|---|

| Y1 | Moderate | Appetite stimulation |

| Y2 | High | Appetite inhibition |

| Y4 | Lower | Gastrointestinal regulation |

| Y5 | Lower | Appetite stimulation |

The truncated form of PYY, known as PYY3-36, retains high affinity for the Y2 receptor while showing reduced affinity for other receptors. This selectivity is crucial for its anorectic effects .

Case Studies and Research Findings

- Effects on Food Intake : A study involving lean and obese individuals demonstrated that administration of PYY3-36 significantly reduced caloric intake and increased feelings of fullness. This effect was mediated primarily through Y2 receptor activation in the hypothalamus .

- Modified Analogues : Research on modified forms of PYY, such as NNC0165-1273, revealed enhanced selectivity for Y2 receptors. In mouse models, this analogue produced greater reductions in food intake compared to PYY3-36 and showed potential for long-term weight management by reducing nighttime feeding behaviors .

- Clinical Implications : In a clinical setting, PYY levels have been correlated with body mass index (BMI) and obesity-related complications. Higher postprandial levels of PYY are associated with better weight management outcomes in patients undergoing lifestyle interventions .

Table 1: Summary of Biological Activities of PYY

| Activity | Description |

|---|---|

| Appetite Suppression | Reduces food intake via central Y2 receptor activation |

| Gastrointestinal Motility | Slows gastric emptying and inhibits digestive secretions |

| Energy Expenditure | Increases metabolic rate |

Table 2: Comparative Affinities of PYY Receptors

| Peptide | Y1 Receptor (Ki) | Y2 Receptor (Ki) | Y4 Receptor (Ki) | Y5 Receptor (Ki) |

|---|---|---|---|---|

| PYY | 40 nM | 0.40 nM | 13 nM | 3.2 nM |

| PYY3-36 | 40 nM | 0.10 nM | 10 nM | 3.0 nM |

| NNC0165-1273 | >10,000 nM | 2 nM | 2500 nM | 1300 nM |

Propiedades

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C194H294N54O58/c1-17-99(12)154(243-182(297)143-36-25-73-246(143)187(302)115(196)80-104-37-47-110(252)48-38-104)184(299)227-125(28-18-19-67-195)188(303)247-74-26-34-141(247)180(295)224-122(59-64-149(263)264)158(273)217-102(15)186(301)245-72-24-33-140(245)179(294)213-90-147(260)218-120(58-63-148(261)262)163(278)238-136(88-152(269)270)168(283)216-101(14)157(272)241-139(92-250)189(304)248-75-27-35-142(248)181(296)225-124(61-66-151(267)268)165(280)223-123(60-65-150(265)266)166(281)228-127(77-95(4)5)170(285)236-134(86-145(198)258)175(290)221-116(29-20-68-209-191(200)201)160(275)232-131(82-106-41-51-112(254)52-42-106)173(288)233-130(81-105-39-49-111(253)50-40-105)167(282)215-100(13)156(271)240-138(91-249)178(293)231-126(76-94(2)3)169(284)220-117(30-21-69-210-192(202)203)161(276)235-133(85-109-89-208-93-214-109)174(289)234-132(83-107-43-53-113(255)54-44-107)172(287)229-128(78-96(6)7)171(286)237-135(87-146(199)259)176(291)230-129(79-97(8)9)177(292)242-153(98(10)11)183(298)244-155(103(16)251)185(300)226-119(32-23-71-212-194(206)207)159(274)222-121(57-62-144(197)257)164(279)219-118(31-22-70-211-193(204)205)162(277)239-137(190(305)306)84-108-45-55-114(256)56-46-108/h37-56,89,93-103,115-143,153-155,249-256H,17-36,57-88,90-92,195-196H2,1-16H3,(H2,197,257)(H2,198,258)(H2,199,259)(H,208,214)(H,213,294)(H,215,282)(H,216,283)(H,217,273)(H,218,260)(H,219,279)(H,220,284)(H,221,290)(H,222,274)(H,223,280)(H,224,295)(H,225,296)(H,226,300)(H,227,299)(H,228,281)(H,229,287)(H,230,291)(H,231,293)(H,232,275)(H,233,288)(H,234,289)(H,235,276)(H,236,285)(H,237,286)(H,238,278)(H,239,277)(H,240,271)(H,241,272)(H,242,292)(H,243,297)(H,244,298)(H,261,262)(H,263,264)(H,265,266)(H,267,268)(H,269,270)(H,305,306)(H4,200,201,209)(H4,202,203,210)(H4,204,205,211)(H4,206,207,212)/t99-,100-,101-,102-,103+,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,153-,154-,155-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJGXNSABQPEKM-SBUIBGKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC6=CN=CN6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC8=CC=C(C=C8)O)C(=O)O)NC(=O)C9CCCN9C(=O)C(CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC6=CN=CN6)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC8=CC=C(C=C8)O)C(=O)O)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C194H294N54O58 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4311 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106388-42-5 | |

| Record name | Peptide YY | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106388425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.